Comprehensive Physicochemical Characterization and Pharmacological Profiling of 5-N,5-N-Diethylisoquinoline-5,8-diamine
Comprehensive Physicochemical Characterization and Pharmacological Profiling of 5-N,5-N-Diethylisoquinoline-5,8-diamine
Executive Summary
The compound 5-N,5-N-diethylisoquinoline-5,8-diamine (CAS: 1154275-79-2) represents a highly versatile and structurally privileged small-molecule scaffold. Historically, isoquinoline derivatives have served as the foundational pharmacophore for ATP-competitive kinase inhibitors, most notably targeting Rho-associated coiled-coil forming kinase (ROCK) [1]. The strategic functionalization of the isoquinoline core—specifically the addition of an electron-donating N,N -diethyl group at the 5-position and a primary amine at the 8-position—drastically alters the electronic landscape and steric bulk of the molecule. This technical whitepaper provides an in-depth analysis of its physicochemical properties, outlines self-validating protocols for its characterization, and maps its mechanistic utility in kinase inhibition.
Core Physicochemical Properties
Understanding the physicochemical profile of 5-N,5-N-diethylisoquinoline-5,8-diamine is critical for predicting its pharmacokinetic (PK) behavior, solubility, and target engagement. The basicity of the isoquinoline nitrogen is enhanced by the electron-donating nature of the amino substituents, shifting its pKa closer to physiological pH compared to an unsubstituted isoquinoline.
Table 1: Physicochemical Profile and Analytical Significance
| Parameter | Value / Estimate | Analytical Significance |
| Molecular Weight | 215.29 g/mol | Optimal for oral bioavailability, well within Lipinski's Rule of 5. |
| Molecular Formula | C13H17N3 | High nitrogen content dictates multi-site basicity and hydrogen bonding. |
| TPSA | 42.1 Ų | Excellent membrane permeability; highly favorable for blood-brain barrier (BBB) penetration. |
| LogP (Lipophilicity) | 2.5 – 3.2 | Balanced lipophilicity, ensuring hydrophobic target pocket engagement without excessive plasma protein binding. |
| pKa1 (Isoquinoline N) | ~6.8 | Partially ionized at physiological pH (7.4), creating a dynamic equilibrium that aids both solubility and permeability. |
| pKa2 (Diethylamine N) | ~8.9 | Fully protonated in the gastric environment, facilitating rapid dissolution. |
Experimental Workflows for Physicochemical Profiling
To accurately determine the ionization and lipophilic behavior of this scaffold, empirical testing must supersede predictive modeling. The following protocols are designed as self-validating systems, incorporating internal controls to ensure data integrity.
pKa Determination via Potentiometric Titration
Potentiometric titration remains the gold standard for high-precision pKa determination. For compounds with multiple ionizable centers like 5-N,5-N-diethylisoquinoline-5,8-diamine, this method maps the exact inflection points of dissociation [2].
Causality of Experimental Choices:
-
0.15 M KCl Background: Maintains a constant ionic strength. Without this, the activity coefficients of the ions would fluctuate during the titration, skewing the Nernstian response of the pH electrode and yielding inaccurate pKa values.
-
Nitrogen ( N2 ) Purging: Dissolved atmospheric CO2 forms carbonic acid in aqueous solutions, which introduces a buffering artifact between pH 6 and 8. Purging the system with N2 eliminates this interference, ensuring that the detected buffering regions belong exclusively to the isoquinoline and diethylamine nitrogens.
Step-by-Step Protocol:
-
System Calibration: Calibrate the potentiometer using standard aqueous buffers (pH 4.0, 7.0, and 10.0) at a strictly controlled temperature of 25.0 ± 0.1 °C.
-
Sample Preparation: Dissolve 2.0 mg of 5-N,5-N-diethylisoquinoline-5,8-diamine in 1.0 mL of DMSO to create a concentrated stock. Dilute into 50 mL of 0.15 M KCl solution to achieve a final analyte concentration of ~10⁻⁴ M.
-
Degassing: Submerge a gas dispersion tube into the solution and purge with high-purity N2 gas for 15 minutes prior to and continuously during the titration.
-
Titration Execution: Immerse the combined glass pH electrode. Using an automated micro-burette, titrate the solution with standardized 0.1 M HCl (to map the basic pKa2) and subsequently back-titrate with 0.1 M NaOH (to map pKa1).
-
Self-Validation: Perform a blank titration (0.15 M KCl + equivalent DMSO without the analyte). Subtract the blank curve from the sample curve to isolate the specific protonation events of the compound. Calculate the pKa from the inflection points of the first derivative of the titration curve.
Lipophilicity (LogP) Profiling via RP-HPLC
While the shake-flask method is traditional, it is prone to emulsion formation and requires absolute purity. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) circumvents these issues by correlating retention time with lipophilicity, as recommended by OECD guidelines [3].
Causality of Experimental Choices:
-
Isocratic Elution with Endcapped C18: Unreacted silanol groups on silica columns can cause secondary ionic interactions with the basic nitrogens of the diamine, artificially inflating retention time. Using a fully endcapped C18 column ensures that retention is driven purely by hydrophobic partitioning.
-
Capacity Factor ( k ) Calibration: Absolute retention time ( tr ) varies between instruments. By converting tr to the capacity factor ( k=(tr−t0)/t0 ), the method normalizes instrument-specific dead volume ( t0 ), allowing for universal logP calibration.
Step-by-Step Protocol:
-
Dead Time ( t0 ) Determination: Inject an unretained marker (e.g., thiourea or uracil) to determine the system dead time.
-
Calibration Curve Generation: Inject a suite of reference compounds with known LogP values (see Table 2). Calculate the logarithm of the capacity factor ( logk ) for each. Plot logk against the known literature LogP values to generate a linear regression equation ( R2≥0.98 ).
-
Analyte Measurement: Inject 5-N,5-N-diethylisoquinoline-5,8-diamine under identical isocratic conditions (e.g., 50 mM phosphate buffer pH 7.4 / Methanol, 40:60 v/v).
-
Self-Validation: Run the sample in triplicate. The calculated LogP values must fall within a range of ±0.1 log units to validate the system's precision.
Table 2: Reference Compounds for RP-HPLC LogP Calibration
| Reference Compound | Known LogP | Capacity Factor ( k ) |
| Aniline | 0.90 | k=(tr−t0)/t0 |
| Phenol | 1.46 | k=(tr−t0)/t0 |
| Toluene | 2.73 | k=(tr−t0)/t0 |
| Chlorobenzene | 2.84 | k=(tr−t0)/t0 |
| Triphenylamine | 5.74 | k=(tr−t0)/t0 |
Workflows and Mechanistic Pathways
Physicochemical Characterization Workflow
Fig 1. Experimental workflow for the physicochemical characterization of the isoquinoline scaffold.
Pharmacological Application: ROCK Inhibition
Isoquinoline derivatives, such as the clinically approved drug Fasudil (1-(5-isoquinolinesulfonyl)homopiperazine), are classical inhibitors of the ROCK signaling pathway[4]. The 5-N,5-N-diethylisoquinoline-5,8-diamine scaffold shares this pharmacophore.
Mechanistically, the isoquinoline nitrogen acts as a crucial hydrogen bond acceptor, interacting directly with the backbone amide of Met156 in the hinge region of the ROCK1/2 ATP-binding pocket. The addition of the bulky, lipophilic N,N -diethyl group at the 5-position projects into the hydrophobic sub-pocket of the kinase, significantly enhancing isoform selectivity and binding entropy compared to unsubstituted isoquinolines [5]. By competitively inhibiting ROCK, these compounds prevent the phosphorylation of the myosin phosphatase targeting subunit 1 (MYPT1), thereby promoting vasodilation, neurite outgrowth, and modulating overall actomyosin contractility.
Fig 2. Mechanism of ROCK1/2 inhibition by isoquinoline derivatives modulating actomyosin dynamics.
Conclusion
The 5-N,5-N-diethylisoquinoline-5,8-diamine molecule is a highly tunable scaffold with ideal physicochemical properties for drug development. Its molecular weight, optimal lipophilicity (LogP ~3.0), and dual-pKa profile ensure excellent solubility and membrane permeability. By employing rigorous, self-validating analytical techniques such as potentiometric titration and RP-HPLC, researchers can precisely map its behavior in physiological environments, accelerating its application in targeted kinase inhibition and advanced therapeutic design.
References
-
MDPI Pharmaceuticals : ROCK Inhibitor: Focus on Recent Updates. Available at:[Link]
-
Creative Bioarray : Protocol for Determining pKa Using Potentiometric Titration. Available at:[Link]
-
PubMed Central (NIH) : Rho-kinase inhibition by fasudil modulates pre-synaptic vesicle dynamics. Available at:[Link]
-
PubMed Central (NIH) : Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors. Available at:[Link]
